molecular formula C15H19NO B15159514 N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine CAS No. 653573-31-0

N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine

Cat. No.: B15159514
CAS No.: 653573-31-0
M. Wt: 229.32 g/mol
InChI Key: JCYQFYGFKORSIY-UHFFFAOYSA-N
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Description

N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine is a chemical compound known for its unique structure, which includes a naphthalene ring attached to a butan-1-amine chain via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine typically involves the reaction of 1-naphthol with N-methyl-4-chlorobutan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-naphthol attacks the carbon atom bearing the chlorine atom in N-methyl-4-chlorobutan-1-amine, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Tetrahydronaphthalene derivatives

    Substitution: Various substituted amines and ethers

Scientific Research Applications

N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the amine group can form hydrogen bonds with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the naphthalene ring and the butan-1-amine chain allows for diverse chemical reactivity and potential biological activity.

Properties

CAS No.

653573-31-0

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

N-methyl-4-naphthalen-1-yloxybutan-1-amine

InChI

InChI=1S/C15H19NO/c1-16-11-4-5-12-17-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10,16H,4-5,11-12H2,1H3

InChI Key

JCYQFYGFKORSIY-UHFFFAOYSA-N

Canonical SMILES

CNCCCCOC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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